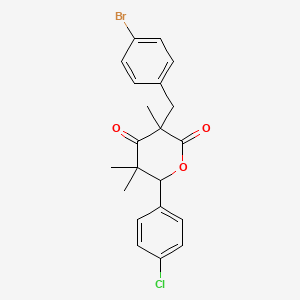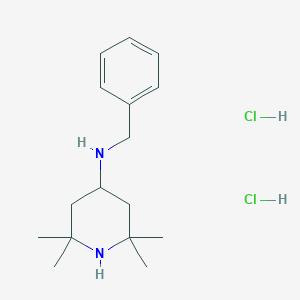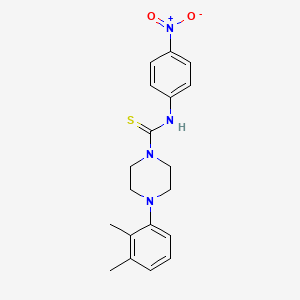
3-(dimethylamino)propyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride
説明
3-(dimethylamino)propyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride, also known as GBH or GHB, is a psychoactive drug that has been used for various purposes, including as a general anesthetic, a treatment for alcoholism, and a recreational drug. Despite its varied uses, GHB has a complicated history, with a reputation for being a dangerous and addictive substance. However, recent scientific research has shed light on the potential benefits of GHB, particularly in the field of neuroscience.
作用機序
GHB acts as a GABA receptor agonist, which means it binds to GABA receptors in the brain and activates them. This leads to an increase in GABA activity, which in turn leads to sedative and anxiolytic effects. GHB also has an effect on the dopamine system, which is involved in reward and motivation. Research has shown that GHB can increase dopamine release in certain areas of the brain, leading to feelings of euphoria and pleasure.
Biochemical and physiological effects:
GHB has a range of biochemical and physiological effects, including sedation, anxiolysis, euphoria, and increased sociability. It also has effects on the cardiovascular system, including a decrease in blood pressure and heart rate. GHB can also cause respiratory depression at high doses, which can be dangerous.
実験室実験の利点と制限
GHB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has well-characterized effects on the brain and can be used to study the GABA and dopamine systems. However, there are also limitations to its use. GHB has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. It can also be difficult to control the dose of GHB, as it is rapidly metabolized in the body.
将来の方向性
There are several potential future directions for research on GHB. One area of interest is the use of GHB as a treatment for alcoholism. Research has shown that GHB can reduce alcohol cravings and withdrawal symptoms, making it a potential treatment option. Another area of interest is the use of GHB as a treatment for sleep disorders, particularly narcolepsy. GHB has been shown to improve sleep quality and reduce daytime sleepiness in narcoleptic patients. Finally, there is interest in the potential use of GHB as a treatment for depression and anxiety. Research has shown that GHB can have anxiolytic and antidepressant effects, making it a potential treatment option for these conditions.
Conclusion:
In conclusion, GHB is a psychoactive drug that has been the subject of extensive scientific research. It has a range of effects on the brain and body, including sedation, anxiolysis, and euphoria. While GHB has a complicated history, recent research has shed light on its potential benefits, particularly in the field of neuroscience. There are several potential future directions for research on GHB, including its use as a treatment for alcoholism, sleep disorders, and depression and anxiety.
科学的研究の応用
GHB has been the subject of extensive scientific research, particularly in the field of neuroscience. One of the main areas of research has been the mechanism of action of GHB in the brain. GHB is known to interact with the GABA system, which is involved in the regulation of anxiety, sleep, and other neurological processes. Research has shown that GHB can increase the release of GABA, leading to sedative and anxiolytic effects.
特性
IUPAC Name |
3-(dimethylamino)propyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.ClH/c1-15(2)6-3-7-19-14(16)11-4-5-12-13(10-11)18-9-8-17-12;/h4-5,10H,3,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTIYVCVAIBLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC(=O)C1=CC2=C(C=C1)OCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-4-[3-(3,4-dihydro-1(2H)-quinolinylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3963842.png)



![4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963864.png)
![ethyl 2-methyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3963869.png)

![1-mercapto-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3963883.png)
![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone hydrochloride](/img/structure/B3963887.png)


![2-bromo-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B3963907.png)
![3-[3-(2-chloro-4-methylphenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3963910.png)
